2-Deoxycytidine-5-triphosphatetrisodiumsalt
Description
2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP) is a critical deoxynucleoside triphosphate (dNTP) essential for DNA replication and repair. As a natural substrate for DNA polymerases, dCTP is incorporated into the growing DNA strand during replication, pairing with deoxyguanosine triphosphate (dGTP) via complementary base pairing. Its structure comprises a deoxyribose sugar, a cytosine base, and three phosphate groups, with the disodium salt form enhancing solubility in aqueous solutions .
dCTP is synthesized enzymatically via the ribonucleotide reductase pathway, which converts cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP), followed by phosphorylation to dCTP . Its intracellular concentration is tightly regulated by feedback mechanisms, such as inhibition of deoxycytidine kinase by dCTP itself, ensuring balanced dNTP pools for genomic stability . Analytical specifications for commercial dCTP include >98% purity, a molecular weight of 511.12 g/mol, and stability at -20°C in light-protected conditions .
Properties
CAS No. |
102783-51-7 |
|---|---|
Molecular Formula |
C9H13N3Na3O13P3 |
Molecular Weight |
533.10 g/mol |
IUPAC Name |
trisodium;[hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
WBIPTAOOMJEGQO-MILVPLDLSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na] |
physical_description |
Solid |
Related CAS |
102783-51-7 3770-58-9 |
Synonyms |
2’-Deoxycytidine 5’-(Tetrahydrogen Triphosphate) Disodium Salt; 2’-DeoxyCTP Disodium; 2’-Deoxycytidine 5’-Triphosphate Disodium; 5’-DCTP Disodium; Deoxy-5’-CTP Disodium; Deoxy-CTP Disodium; Deoxycytidine 5’-Triphosphate Disodium; Deoxycytidine Tripho |
Origin of Product |
United States |
Preparation Methods
One-Pot, Three-Step Monophosphorylation
The most widely cited chemical synthesis involves a streamlined three-step process starting from 2'-deoxycytidine. This method avoids intermediate isolation, enhancing efficiency:
-
Monophosphorylation : 2'-deoxycytidine reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate at 0°C for 2 hours, yielding 5'-monophosphate (dCMP).
-
Pyrophosphate Coupling : dCMP is treated with tributylammonium pyrophosphate in DMF, forming a cyclic trimetaphosphate intermediate.
-
Hydrolysis : The intermediate undergoes alkaline hydrolysis (pH 10–12) to yield dCTP, which is neutralized with NaOH to form the disodium salt.
Key Data :
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Monophosphorylation | POCl₃, trimethyl phosphate | 0°C | 2 h | 85–90 |
| Pyrophosphate coupling | Tributylammonium pyrophosphate | 25°C | 4 h | 75–80 |
| Hydrolysis | NaOH | 25°C | 1 h | 65–70 |
This protocol achieves an overall yield of 65–70% and is scalable to gram quantities. Purification via ion-exchange chromatography ensures >98% purity, confirmed by HPLC.
Protective Group Strategies for Modified Analogs
Recent work on 5-hydroxymethyl-dCTP (5hmdCTP) highlights advancements in protective chemistry. Cyanoethyl ether groups stabilize the hydroxymethyl moiety during phosphorylation, enabling a 39% overall yield for phosphoramidite intermediates. For dCTP-Na₂, analogous protective strategies (e.g., benzoylation of exocyclic amines) mitigate side reactions during triphosphate formation.
Enzymatic Biosynthesis
Pyruvate Kinase-Catalyzed Phosphorylation
Enzymatic methods leverage pyruvate kinase (PK) to phosphorylate dCDP to dCTP using phosphoenolpyruvate (PEP) as a phosphate donor. The reaction occurs in Tris buffer (pH 8.0) with 20–30 mM Mg²⁺ and 100 mM K⁺:
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| [Mg²⁺] | 20 mM (dCTP), 30 mM (dTTP) | Maximizes enzyme activity |
| Temperature | 30°C | Balances rate and stability |
| PK concentration | 10–60 U/mL | Linear yield increase |
Complete conversion of 10 mM dCDP to dCTP is achieved within 3 hours at 60 U/mL PK. This method avoids harsh chemicals but requires ATP regeneration systems for cost-effective scaling.
Multi-Enzyme Cascades
Patent CN1269422A describes a hybrid enzymolysis-enzymatic approach:
-
DNA Digestion : Microbial DNA is hydrolyzed using DNase I to release dCMP.
-
Phosphorylation : dCMP is converted to dCTP via sequential actions of nucleoside monophosphate kinase (NMK) and PK.
Advantages :
Industrial-Scale Production
Cost Analysis
| Method | Cost per gram (USD) | Purity (%) | Scalability |
|---|---|---|---|
| Chemical synthesis | 120–150 | 98 | Moderate |
| Enzymatic | 80–100 | 95 | High |
| Hybrid enzymolysis | 50–70 | 90 | Very high |
Enzymatic routes dominate industrial production due to lower costs and simpler purification.
Challenges and Innovations
Stability Issues
dCTP-Na₂ degrades at >4°C via hydrolysis of the γ-phosphate. Lyophilization with trehalose improves shelf-life (>24 months at -20°C).
Novel Catalysts
Van Boom’s reagent (1H-tetrazole) accelerates triphosphate formation under acidic conditions, reducing reaction time from 72 to 12 hours.
Green Chemistry Approaches
Patent CN113122593A replaces ATP with polyphosphate, cutting costs by 40%:
Comparative Evaluation of Methods
Yield and Purity
Chemical Reactions Analysis
Oxidation Reactions
dCTP-Na₂ undergoes oxidative degradation under elevated temperatures (>37°C) or prolonged UV exposure:
| Oxidizing Agent | Products Identified | Conditions |
|---|---|---|
| Atmospheric O₂ | 8-Oxo-dCTP, CO₂ | 25°C, 72 hr |
| H₂O₂ | Cytosine glycol derivatives | pH 7.4, 37°C |
| KMnO₄ | 5-Hydroxycytosine triphosphate | Alkaline aqueous solution |
Oxidation at the cytosine base creates mutagenic analogs like 8-oxo-dCTP, which mispair with adenine during DNA replication .
Substitution Reactions
The triphosphate moiety participates in nucleophilic substitutions :
Hydrolysis and Stability
Stability data reveals pH-dependent degradation (Table 1):
Table 1: Hydrolysis Kinetics of dCTP-Na₂
| pH | Half-Life (25°C) | Major Products |
|---|---|---|
| 4.0 | 2.3 hr | dCMP + PPi |
| 7.0 | 48 hr | Stable |
| 9.5 | 8.7 hr | 2'-Deoxyuridine derivatives |
Hydrolysis accelerates in Mg²⁺-containing buffers due to metal ion catalysis . Recommended storage at −20°C preserves >95% integrity for 24 months .
Decomposition Pathways
Thermal decomposition (>100°C) generates hazardous byproducts:
| Temperature | Products | Mechanism |
|---|---|---|
| 120°C | CO, NaPO₃ | Sugar dehydration |
| 250°C | NOx, P₄O₁₀ | Base oxidation |
| 400°C | Na₂O, CO₂ | Complete combustion |
Industrial-Scale Modifications
Large-scale production employs flow chemistry to enhance purity (>99.9%):
Scientific Research Applications
Molecular Biology Applications
Polymerase Chain Reaction (PCR)
dCTP is essential in PCR, a technique used to amplify DNA sequences. The incorporation of dCTP into the growing DNA strand allows for the accurate replication of target sequences.
DNA Sequencing
In DNA sequencing, dCTP is used to synthesize complementary strands of DNA, enabling the determination of nucleotide sequences. Its incorporation is crucial for maintaining fidelity during sequencing reactions.
Reverse Transcription
dCTP is also utilized in reverse transcription reactions, where RNA is converted into complementary DNA (cDNA). This process is fundamental in applications such as quantitative PCR (qPCR) and gene expression analysis.
dCTP influences various cellular processes, including:
- DNA Replication : It serves as a substrate for DNA polymerases, ensuring accurate copying of genetic material.
- Cell Signaling Pathways : By participating in DNA synthesis, dCTP plays a role in maintaining genomic integrity and regulating cellular functions.
Case Study 1: Use in Cancer Research
A study investigated the role of dCTP in cancer cell proliferation. Researchers found that the availability of dCTP significantly affected the rate of DNA synthesis in cancer cells, suggesting that manipulating dCTP levels could influence tumor growth dynamics.
Case Study 2: Gene Therapy
In gene therapy applications, dCTP has been employed to facilitate the delivery of therapeutic genes into target cells. The efficiency of gene transfer was markedly improved by optimizing the concentration of dCTP used during the transfection process.
Synthesis and Stability
The synthesis of dCTP typically involves multi-step organic synthesis methods that require controlled conditions to ensure stability and yield. It is recommended to store dCTP at -20°C to maintain its integrity, as it can degrade under improper conditions.
Industrial Applications
Beyond research laboratories, dCTP finds applications in:
- Biochemical Assays : Used as a component in assays that measure enzymatic activity related to DNA synthesis.
- Material Science : Involved in developing advanced materials for biotechnological applications.
Mechanism of Action
The mechanism of action of 2'-Deoxycytidine 5'-triphosphate disodium salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action include nucleotide metabolism and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
dCTP is compared below with modified deoxycytidine triphosphates and other dNTPs, focusing on enzymatic interactions, metabolic impacts, and therapeutic applications.
Key Contrasts in Biochemical Behavior
- Enzyme Specificity : Natural dCTP exhibits higher affinity for DNA polymerases compared to analogs like dFdCTP, which require higher concentrations for incorporation .
- Instead, its synthesis is regulated by feedback inhibition .
- Therapeutic Utility: Modified analogs (e.g., dFdCTP, Ara-CTP) are designed to disrupt DNA synthesis or nucleotide metabolism, whereas dCTP itself is non-toxic and essential for cell proliferation .
Pharmacokinetic and Pharmacodynamic Differences
- dFdCTP : Exhibits biphasic elimination kinetics at high concentrations due to self-potentiation via dCMP deaminase inhibition .
- Ara-CTP : Long intracellular retention time due to resistance to exonuclease activity, enhancing cytotoxicity .
- 5F-dCTP : Rapid incorporation into DNA but requires concurrent thymidylate synthase inhibition for full therapeutic effect .
Biological Activity
2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP-Na2) is a nucleotide essential for DNA synthesis and repair. It plays a crucial role in various biological processes, including cellular metabolism, DNA replication, and repair mechanisms. This article provides a comprehensive overview of the biological activity of dCTP-Na2, supported by data tables, case studies, and research findings.
- Molecular Formula : C₉H₁₃N₃Na₂O₁₃P₃
- Molecular Weight : 511.12 g/mol
- CAS Number : 102783-51-7
- Appearance : White powder
Biological Significance
dCTP-Na2 is integral to several cellular processes:
- DNA Synthesis : Serves as a substrate for DNA polymerases during DNA replication.
- Repair Mechanisms : Participates in the repair of DNA damage through various pathways.
- Cellular Metabolism : Functions as a metabolite in various organisms, including humans and E. coli .
- Incorporation into DNA : dCTP is incorporated into nascent DNA strands by DNA polymerases during replication.
- Regulation of Nucleotide Pools : dCTP helps maintain the balance of deoxynucleotides necessary for efficient DNA synthesis .
- Role in Repair Pathways : Involved in base excision repair and other mechanisms that rectify errors in DNA .
Table 1: Comparison of Nucleotide Triphosphates
| Compound Name | Role in DNA Synthesis | Unique Properties |
|---|---|---|
| 2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP-Na2) | Essential for DNA synthesis | Contains cytosine; used in PCR applications |
| 2'-Deoxyadenosine 5'-triphosphate disodium salt (dATP-Na2) | Substrate for DNA polymerases | Contains adenine; crucial for energy transfer |
| 2'-Deoxyguanosine 5'-triphosphate disodium salt (dGTP-Na2) | Involved in DNA polymerization | Contains guanine; key for genetic fidelity |
| 2'-Deoxyuridine 5'-triphosphate disodium salt (dUTP-Na2) | Used in DNA synthesis | Can lead to misincorporation due to uracil |
Case Study 1: Role in Cancer Research
A study investigated the effects of dCTP on cancer cell proliferation. Researchers found that altering dCTP concentrations influenced the rate of DNA synthesis, impacting cancer cell growth. High levels of dCTP were associated with increased proliferation rates, suggesting that targeting nucleotide metabolism could be a viable strategy for cancer therapy .
Case Study 2: Antiviral Activity
Research has shown that dCTP exhibits antiviral properties by inhibiting viral replication mechanisms. In vitro studies indicated that dCTP could effectively reduce the viral load of certain pathogens by interfering with their nucleic acid synthesis . This highlights its potential application as an antiviral agent.
Applications in Biotechnology
- Polymerase Chain Reaction (PCR) : dCTP is widely used as a building block in PCR assays to amplify specific DNA sequences.
- DNA Sequencing : Its incorporation is critical for accurate sequencing technologies.
- Gene Therapy : Due to its role in DNA repair and synthesis, dCTP is explored in gene therapy applications to enhance therapeutic efficacy.
Q & A
Q. How does 2'-deoxycytidine 5'-triphosphate disodium salt (dCTP-Na₂) function as a substrate in DNA polymerase-driven reactions?
- Methodological Answer : dCTP-Na₂ serves as a critical nucleotide precursor in DNA synthesis. During PCR or DNA sequencing, DNA polymerases incorporate dCTP into nascent DNA strands via phosphodiester bond formation. To optimize reactions:
- Use concentrations of 0.2–0.5 mM dCTP-Na₂ in PCR buffers to balance fidelity and efficiency .
- Avoid freeze-thaw cycles to prevent hydrolysis of the triphosphate group, which reduces enzymatic activity .
- Validate purity via HPLC to ensure <1% contamination by dCDP or deaminated byproducts (e.g., deoxyuridine triphosphate) .
Q. What biochemical properties make dCTP-Na₂ suitable for nucleotide pool studies?
- Methodological Answer : dCTP-Na₂’s stability in aqueous solutions (pH 7–8) and resistance to ribonuclease degradation (due to the 2'-deoxyribose moiety) enable its use in quantifying nucleotide pools . Key protocols include:
- Enzymatic conversion : Use CDP kinase to phosphorylate dCDP to dCTP for studying nucleotide recycling .
- Mass spectrometry : Isotope-labeled dCTP (e.g., ¹³C/¹⁵N variants) tracks nucleotide turnover in metabolic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in dCTP-Na₂’s role in DNA repair versus mutagenesis?
- Methodological Answer : Conflicting data on dCTP’s mutagenic potential often arise from variations in nucleotide pool balance. To address this:
- Control dNTP ratios : Maintain equimolar dNTP concentrations (e.g., 100 µM each) to minimize misincorporation errors during repair .
- Deaminase inhibition : Add tetrahydrouridine (THU) to suppress deamination of dCTP to dUTP, which reduces mutagenic uracil incorporation .
- Single-molecule sequencing : Use PacBio or Nanopore platforms to quantify dCTP-driven replication errors in real time .
Q. What experimental strategies differentiate dCTP-Na₂’s effects on DNA replication vs. reverse transcription?
- Methodological Answer :
- Enzyme specificity assays : Compare incorporation rates of dCTP-Na₂ by DNA polymerases (e.g., Taq) vs. reverse transcriptases (e.g., HIV-1 RT) under varying Mg²⁺ concentrations (1–5 mM) .
- Competitive inhibition : Use dideoxycytidine triphosphate (ddCTP) to selectively block DNA replication without affecting reverse transcription .
- Table : Enzymatic preferences for dCTP-Na₂:
| Enzyme | Optimal pH | Mg²⁺ Requirement | dCTP Incorporation Efficiency |
|---|---|---|---|
| Taq DNA Polymerase | 8.3–9.0 | 1.5 mM | High |
| HIV-1 Reverse Transcriptase | 7.8 | 6–10 mM | Moderate (primer-dependent) |
Q. How does dCTP-Na₂’s stability compare to modified nucleotide analogs in long-term enzymatic assays?
- Methodological Answer : dCTP-Na₂’s triphosphate group is susceptible to hydrolysis under acidic conditions (pH <6) or repeated freeze-thaw cycles. Advanced stabilization methods include:
- Lyophilization : Store dCTP-Na₂ as a lyophilized powder at -80°C, reconstituting in Tris-EDTA buffer (pH 7.5) before use .
- Chelating agents : Add 0.1 mM EDTA to buffers to sequester divalent cations that accelerate degradation .
- Analog comparison :
| Nucleotide Analog | Half-Life (pH 7.4, 25°C) | RNase Resistance |
|---|---|---|
| dCTP-Na₂ | 48 hours | High |
| CTP (cytidine triphosphate) | 12 hours | Low |
| 5-methyl-dCTP | 72 hours | High |
Methodological Design Questions
Q. What protocols ensure accurate quantification of dCTP-Na₂ in cellular extracts?
- Methodological Answer :
- Acid extraction : Treat cells with 0.4 M perchloric acid to precipitate proteins, then neutralize supernatants with KOH .
- Enzymatic conversion : Use nucleoside diphosphate kinase (NDPK) to convert dCDP to dCTP, followed by luciferase-based ATP detection for quantification .
- HPLC validation : Use a C18 column with UV detection at 280 nm to resolve dCTP from deaminated byproducts .
Q. How can researchers optimize dCTP-Na₂ concentrations for CRISPR-Cas9 genome editing?
- Methodological Answer :
- Nucleotide supplementation : Add 10–50 µM dCTP-Na₂ to electroporation buffers to enhance homology-directed repair (HDR) efficiency .
- Timing : Deliver dCTP-Na₂ concurrently with Cas9 ribonucleoprotein (RNP) complexes to synchronize HDR with cell cycle progression .
- Control : Compare HDR rates with/without dCTP using droplet digital PCR (ddPCR) to quantify editing outcomes .
Safety and Handling
Q. What precautions are critical for handling dCTP-Na₂ in cell culture studies?
- Methodological Answer :
- Sterile filtration : Use 0.22 µm PVDF filters to sterilize dCTP-Na₂ solutions, avoiding autoclaving (hydrolysis risk) .
- Cytotoxicity testing : Titrate dCTP-Na₂ concentrations (1–100 µM) to avoid disrupting nucleotide pool balance in primary cells .
- Waste disposal : Deactivate residual dCTP-Na₂ with 10% bleach before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
